1-Fluorobutan-2-amine hydrochloride

Lipophilicity Drug design Physicochemical profiling

Supply scarcity of isomer-free β-fluoroalkylamine building blocks hampers medicinal chemistry SAR. 1-Fluorobutan-2-amine HCl (CAS 1803604-47-8) resolves this with ≥95% purity and defined stereocenter for enantioselective synthesis. • 0.6-1.0 LogP differentiation vs. positional isomers enables systematic fluorine-walking. • Chiral C2 center supports asymmetric synthesis of P2X3 modulators (CHEMBL257023 IC₅₀ 80 nM, hERG IC₅₀ 330 nM). • Consistent batch purity eliminates positional isomer contamination for reliable SAR interpretation.

Molecular Formula C4H11ClFN
Molecular Weight 127.59 g/mol
CAS No. 1803604-47-8
Cat. No. B1381594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorobutan-2-amine hydrochloride
CAS1803604-47-8
Molecular FormulaC4H11ClFN
Molecular Weight127.59 g/mol
Structural Identifiers
SMILESCCC(CF)N.Cl
InChIInChI=1S/C4H10FN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H
InChIKeyVWOYWFSPNPBJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorobutan-2-amine Hydrochloride: Chemical Identity and Properties


1-Fluorobutan-2-amine hydrochloride (CAS 1803604-47-8) is a C4 primary β-fluoroalkylamine hydrochloride salt with molecular formula C₄H₁₁ClFN and molecular weight 127.59 g·mol⁻¹ . The compound features a fluorine atom on the terminal carbon (C1) adjacent to the amine-bearing C2 carbon, generating a stereocenter at C2 and placing the electronegative fluorine in a β-relationship to the primary amine. It is supplied as a racemic hydrochloride salt for research use as a versatile chiral/achiral building block in medicinal chemistry and organic synthesis .

Why 1-Fluorobutan-2-amine Hydrochloride Substitution Fails


Fluorine position on the alkyl backbone fundamentally alters lipophilicity, amine basicity, and metabolic stability profiles—differences that propagate into downstream lead molecules [1]. Simple replacement of 1-fluorobutan-2-amine hydrochloride (fluorine at C1 β to amine) with 2-fluorobutan-1-amine (fluorine α to the chain terminus) or 4-fluorobutan-1-amine (fluorine δ to amine) changes the LogP by 0.6–1.0 log units and shifts the electronic environment at the nucleophilic amine center . Such variations are not cosmetic; they directly affect amide coupling efficiency, amine pKa, and the pharmacokinetic profile of derived compounds. The quantitative evidence below demonstrates that the target compound occupies a distinct physicochemical space that cannot be replicated by its positional isomers or halogen-substituted analogs.

1-Fluorobutan-2-amine Hydrochloride: Key Differentiators vs. Analogs


LogP Advantage Over Positional Isomers

1-Fluorobutan-2-amine hydrochloride exhibits a computed LogP value of 1.115, which is 0.60 log units higher than 2-fluorobutan-1-amine hydrochloride (LogP 0.5146) and 0.96 log units higher than 4-fluorobutan-1-amine hydrochloride (LogP 0.1529) . This difference exceeds the typical threshold of 0.5 log units considered meaningful for membrane permeability discrimination. The increased lipophilicity positions the target compound closer to the optimal LogP range (1–3) for passive membrane diffusion, without exceeding the upper limit associated with poor aqueous solubility and hERG liability.

Lipophilicity Drug design Physicochemical profiling

Purity Advantage Over Positional Isomers

Chemscene supplies 1-fluorobutan-2-amine hydrochloride at 98% purity , whereas the positional isomers 2-fluorobutan-1-amine hydrochloride (Fluorochem, 95% ), 3-fluorobutan-2-amine hydrochloride (Bidepharm, 95% ), and 4-fluorobutan-1-amine hydrochloride (Fluorochem, 97% ) are typically offered at lower purity grades. A 98% purity specification corresponds to a maximum total impurity burden of 2%, compared to 5% for 95% products—a 2.5-fold reduction in unknown impurities that could interfere with subsequent synthetic steps or biological assays.

Purity Analytical QC Reproducibility

β-Fluoroalkylamine Scaffold in P2X3 Antagonists

The 1-fluorobutan-2-amine substructure is embedded in the bioactive compound CHEMBL257023, a P2X3 receptor antagonist with a reported IC₅₀ of 80 nM at recombinant rat P2X3 [1] and hERG IC₅₀ of 330 nM [2]. This constitutes direct evidence that the β-fluoroalkylamine motif—fluorine positioned at the carbon adjacent to the chiral amine center—is chemically and biologically tolerated within a drug-like chemotype. In contrast, no equivalent P2X3-antagonist scaffold has been reported for the 2-fluoro, 3-fluoro, or 4-fluoro positional isomers, indicating that the specific fluoroalkyl topology of the target compound maps onto productive chemical space for ion channel modulation.

Medicinal chemistry Ion channels Scaffold hopping

Cold-Chain Storage and Intrinsic Reactivity

1-Fluorobutan-2-amine hydrochloride requires storage at 2–8°C in a sealed, dry environment , whereas 4-fluorobutan-1-amine hydrochloride is routinely stored at room temperature . This differential storage guidance is not an arbitrary vendor recommendation but reflects the intrinsic chemical property of β-fluoroamines: the electronegative fluorine adjacent to the amine-bearing carbon polarizes the C–N bond and increases susceptibility to nucleophilic displacement or elimination [1]. The practical implication is that the target compound possesses higher intrinsic reactivity for rapid derivatization (e.g., amide coupling, reductive amination) under mild conditions, while necessitating appropriate cold-chain logistics planning.

Stability Storage Reactivity

1-Fluorobutan-2-amine Hydrochloride: Application Scenarios


P2X3 Antagonist Lead Optimization

The validated presence of the 1-fluorobutan-2-amine motif in CHEMBL257023 (P2X3 IC₅₀ 80 nM, hERG IC₅₀ 330 nM) makes this building block a structurally informed starting point for scaffold-hopping or fragment-growing strategies targeting purinergic receptors [1]. The moderate LogP (1.115) further supports the design of orally bioavailable antagonists without excessive lipophilicity-driven hERG risk.

Chiral Amine Library with β-Fluoroalkyl Topology

The stereocenter at C2 combined with the terminal fluorine creates a chiral β-fluoroalkylamine that can be used as a versatile intermediate for enantioselective synthesis . The 98% purity specification ensures that library members are not compromised by positional isomer contaminants, which is critical for reliable SAR interpretation.

Fluorine-Walking for Property Optimization

The 0.6–1.0 LogP difference between 1-fluorobutan-2-amine and its positional isomers provides a quantifiable basis for systematic 'fluorine-walking' studies . Researchers can use the target compound to probe how β-fluoroalkylamine topology specifically influences amine pKa, metabolic stability, and membrane permeability of derived amides and sulfonamides.

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